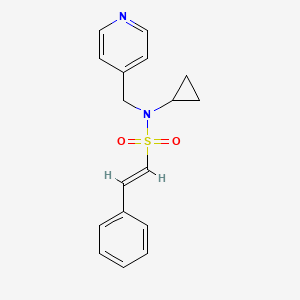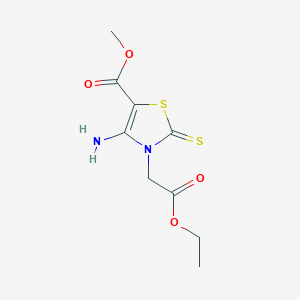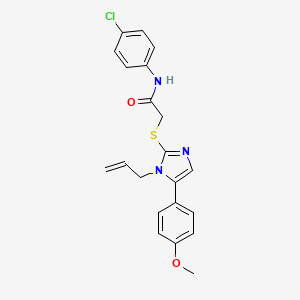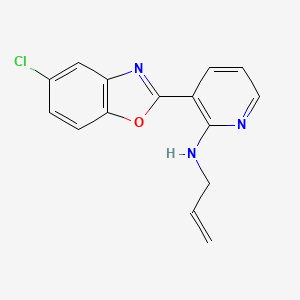
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique
Catalysis
Sulfonamide derivatives have been employed as ligands in transition metal catalysis, demonstrating efficiency in the transfer hydrogenation of ketones. For instance, the use of pyridinesulfonamide ligands in Cp*IrIII complexes has been shown to facilitate the transfer hydrogenation of various substrates under base-free conditions, highlighting the potential of these ligands in catalytic reactions (A. Ruff et al., 2016).
Antimicrobial Activity
Research on novel sulfonamide compounds has also explored their antimicrobial properties. A study synthesizing (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide demonstrated its effectiveness against various bacterial strains, suggesting these compounds could serve as bases for developing new antimicrobial agents (N. Elangovan et al., 2021).
Anticancer Activity
Sulfonamide derivatives have shown potential in anticancer research. The synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, for instance, have identified compounds with promising anticancer activity against several cancer cell lines, indicating the therapeutic potential of these compounds (Krzysztof Szafrański & J. Sławiński, 2015).
Novel Organic Synthesis
Research on sulfonamide compounds extends to the development of new synthetic methodologies. Studies have detailed the synthesis of novel organic compounds featuring sulfonamide groups, providing valuable insights into the construction of complex molecules for various applications, including materials science and drug development (Feng Chen et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-4-2-1-3-5-15)19(17-6-7-17)14-16-8-11-18-12-9-16/h1-5,8-13,17H,6-7,14H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLECCCKGLZDW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-phenyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)


![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)
![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)
